molecular formula C9H12ClN3O B12118464 3-(4-Chloroanilino)propanehydrazide

3-(4-Chloroanilino)propanehydrazide

Cat. No.: B12118464
M. Wt: 213.66 g/mol
InChI Key: NDSIMLIRYVJYAS-UHFFFAOYSA-N
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Description

3-(4-Chloroanilino)propanehydrazide is a hydrazide derivative featuring a propanehydrazide backbone substituted with a 4-chloroanilino group. These analogs often serve as intermediates for synthesizing bioactive molecules, including cholinesterase inhibitors, antioxidants, and anticancer agents . The 4-chloroanilino group is notable for its electron-withdrawing properties, which may influence reactivity and biological interactions compared to other substituents.

Properties

Molecular Formula

C9H12ClN3O

Molecular Weight

213.66 g/mol

IUPAC Name

3-(4-chloroanilino)propanehydrazide

InChI

InChI=1S/C9H12ClN3O/c10-7-1-3-8(4-2-7)12-6-5-9(14)13-11/h1-4,12H,5-6,11H2,(H,13,14)

InChI Key

NDSIMLIRYVJYAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NCCC(=O)NN)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloroanilino)propanehydrazide typically involves the reaction of 4-chloroaniline with a suitable hydrazide precursor. One common method includes the reaction of 4-chloroaniline with 3-chloropropionyl chloride, followed by the addition of hydrazine hydrate to form the desired product. The reaction is usually carried out under controlled conditions, such as maintaining a specific temperature and pH, to ensure high yield and purity .

Industrial Production Methods

Industrial production of 3-(4-Chloroanilino)propanehydrazide may involve similar synthetic routes but on a larger scale. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloroanilino)propanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 3-(4-Chloroanilino)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physical Properties

The following table compares 3-(4-chloroanilino)propanehydrazide (hypothetical) with structurally related compounds, emphasizing substituent effects on physical properties:

Compound Name Substituent(s) Yield (%) Melting Point (°C) Key Spectral Data (HRMS/[M+H]+) Reference
3-(4-Chloroanilino)propanehydrazide (hypothetical) 4-Chloroanilino N/A N/A N/A N/A
3-(4-Hydroxyphenyl)amino propanehydrazide (16) 4-Hydroxyphenyl, nitrofuran 54 123–124 IR: OH (3270 cm⁻¹), C=O (1655 cm⁻¹)
3-(4-Phenylpiperazin-1-yl)propanehydrazide (3a) Phenylpiperazine 69 121–123 HRMS: 249.1708 (calc. 249.1715)
3-(4-Methoxyphenyl)amino propanehydrazide (36) 4-Methoxyphenyl, naphthalene N/A N/A Antioxidant activity: 1.35× ascorbic acid
N′-(2-Oxoindolin-3-ylidene)propanehydrazide (18) 4-Hydroxyphenyl, isatin 64 180–181 ¹H NMR: δ 10.2 (NH), δ 7.8 (C=O)
3-(2-Oxobenzo[d]oxazol-3-yl)propanehydrazide (17) Benzoxazolinone, nitrobenzylidene 82 202–204 IR: C=O (1680 cm⁻¹), NH (3300 cm⁻¹)

Key Observations :

  • Electron-withdrawing vs. electron-donating groups: The 4-chloroanilino group (hypothetical) likely reduces electron density at the hydrazide core compared to 4-hydroxyphenyl (16) or 4-methoxyphenyl (36) analogs. This may influence reactivity in condensation reactions .
  • Melting points: Bulky substituents (e.g., benzoxazolinone in 17) increase melting points due to enhanced intermolecular interactions .
  • Synthetic yields: Piperazine-substituted derivatives (e.g., 3a) exhibit moderate yields (69%), while benzoxazolinone derivatives (17) achieve higher yields (82%) due to optimized crystallization conditions .
Antioxidant Activity
  • 3-(4-Methoxyphenyl)amino propanehydrazide (36): Exhibits 1.35-fold higher DPPH radical scavenging activity than ascorbic acid, attributed to the electron-donating methoxy group enhancing radical stabilization .
  • 3-(Thiophen-2-ylmethylene)propanehydrazide (29) : Shows 1.26-fold antioxidant activity vs. ascorbic acid, suggesting heterocyclic moieties improve activity .
Cholinesterase (ChE) Inhibition
  • Piperazine derivatives (4d, 4e, 4f) : Exhibit potent AChE inhibition (IC₅₀: 0.69–11.62 µM) due to hydrophobic interactions with the enzyme’s active site .
Neuroprotective Effects
  • Xanthinyl-8-ylthio derivatives (6k, 6l) : Demonstrate MAO-B inhibition and neuroprotection, linked to reduced lipophilicity (logP: ~2.0) and optimized dipole moments .

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